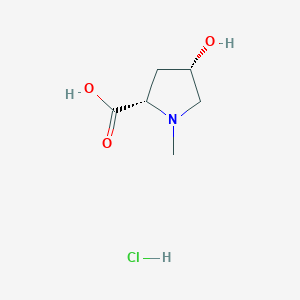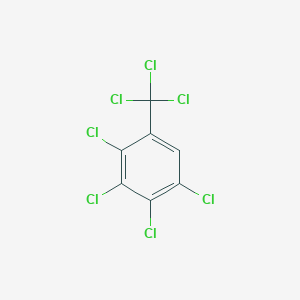
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7HCl7. It is a chlorinated derivative of benzene, characterized by the presence of four chlorine atoms and one trichloromethyl group attached to the benzene ring. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and separation techniques ensures efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrachloro-5-(trichloromethyl)benzene involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to interact with various molecular targets, leading to oxidative stress and potential cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachlorobenzene: Similar in structure but lacks the trichloromethyl group.
1,2,3,4-Tetrachlorobenzene: Similar in structure but lacks the trichloromethyl group.
Benzotrichloride: Contains a trichloromethyl group but lacks the additional chlorine atoms on the benzene ring
Uniqueness
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is unique due to the presence of both the trichloromethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific industrial and research applications .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWBWLXKQWNCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547655 |
Source


|
| Record name | 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-87-0 |
Source


|
| Record name | 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
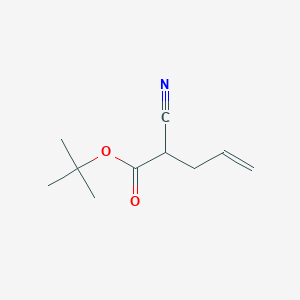

![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
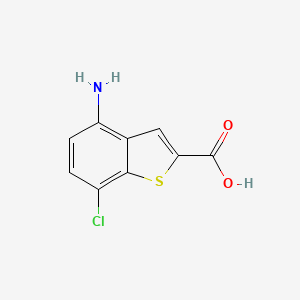
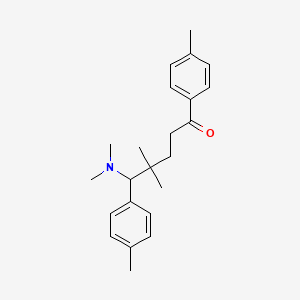
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
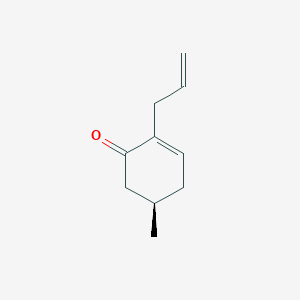
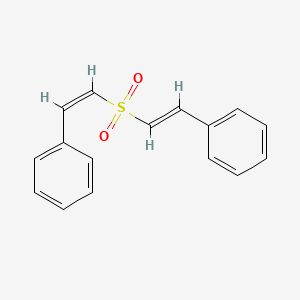

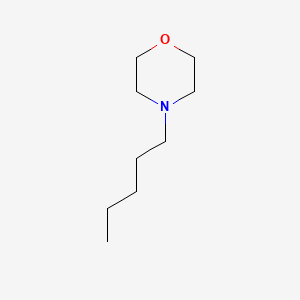

![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
